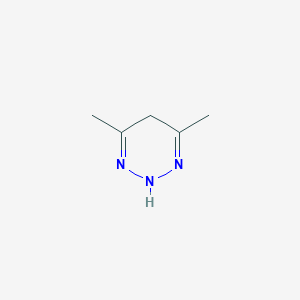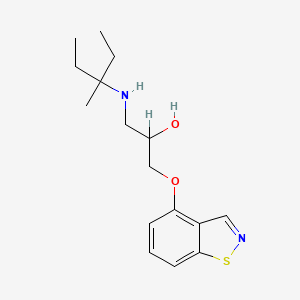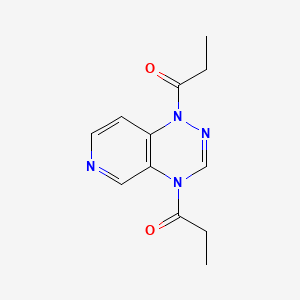
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 10th position, and a nitro group at the 2nd position on the phenothiazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine typically involves the Smiles rearrangement. This method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction conditions often involve the use of sodium ethoxide in ethanol, followed by refluxing the mixture .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to ensure higher yields and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: this compound-5,5-dioxide (sulfone).
Reduction: 7-Fluoro-10-methyl-2-amino-10H-phenothiazine.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-10-methyl-2-nitro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its antimicrobial properties against a variety of bacterial and fungal strains.
Medicine: Investigated for its potential use as an antipsychotic, anti-inflammatory, and anticancer agent.
Industry: Employed in the development of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
10H-phenothiazine: The parent compound without the fluorine, methyl, and nitro substitutions.
7-Fluoro-10H-phenothiazine: Lacks the nitro and methyl groups.
10-Methyl-2-nitro-10H-phenothiazine: Lacks the fluorine substitution.
Uniqueness: 7-Fluoro-10-methyl-2-nitro-10H-phenothiazine is unique due to the combined presence of the fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its antimicrobial activity .
Eigenschaften
CAS-Nummer |
79226-45-2 |
|---|---|
Molekularformel |
C13H9FN2O2S |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
7-fluoro-10-methyl-2-nitrophenothiazine |
InChI |
InChI=1S/C13H9FN2O2S/c1-15-10-4-2-8(14)6-13(10)19-12-5-3-9(16(17)18)7-11(12)15/h2-7H,1H3 |
InChI-Schlüssel |
WMAJRBLGUJUFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




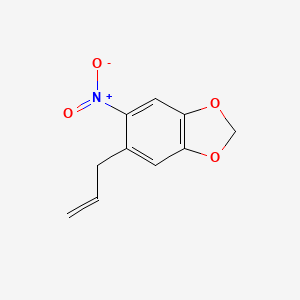




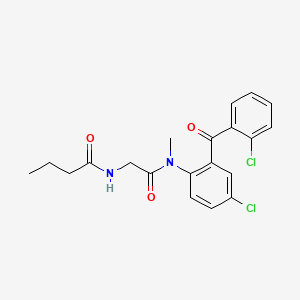

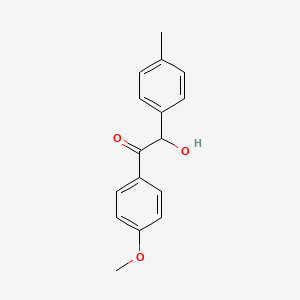
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
